Tert-butylboronic acid pinacol ester
Overview
Description
Catalytic Asymmetric Synthesis with Rh-Diene Complexes
The study presented in paper introduces a general route to synthesize enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are synthesized through an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. The process utilizes chiral dienes as ligands and achieves high yields (63-90%) and enantioselectivities (89-94% ee), indicating the efficiency and precision of this synthetic method.
Preparation of tert-Butyl Esters via Pd-Catalyzed Tert-Butoxycarbonylation
In paper , a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters is described. The cross-coupling reactions are facilitated by a palladium acetate and triphenylphosphine catalyst system, with dioxane as the solvent. This method is versatile, accommodating a wide range of substrates, including benzenes, pyridines, and quinolines, and can produce yields up to 94%.
Asymmetric Synthesis of Protected Arylglycines
Paper details a new method for the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. This method is used for the asymmetric synthesis of arylglycine derivatives, yielding high diastereoselectivities (>98:2) and high yields (61-90%). The resulting N-sulfinyl arylglycine ester products are versatile intermediates for further transformations, which can be used in various chemical applications.
Palladium-Catalyzed Cross-Coupling Reaction
The synthesis of 1-alkenylboronic acid pinacol esters is explored in paper through a palladium-catalyzed cross-coupling reaction. This method involves the use of bis(pinacolato)diboron with 1-alkenyl halides or triflates, achieving high yields with complete retention of configuration of the double bonds. The method is also applicable to the one-pot synthesis of unsymmetrical 1,3-dienes, demonstrating its utility in complex organic synthesis.
Synthesis of an Orthogonally Protected Boronic Acid Analog of Aspartic Acid
Paper describes the synthesis of an orthogonally protected boronic acid analog of aspartic acid. The key step involves the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate. This compound is then used to couple with L-isoleucinamide, leading to dipeptides with established absolute configurations. This research highlights the potential of boronic acid analogs in peptide synthesis.
Diastereoselective Addition of Zincated Hydrazones
In paper , the addition of zincated hydrazones to alkenylboronic acid pinacol esters is investigated. This reaction produces alpha-alkylated-gamma-boryl-gamma-zinciohydrazone intermediates with high diastereoselectivity. The subsequent trapping of boron/zinc bimetallic intermediates by carbon electrophiles results in gamma-boryl hydrazone with several contiguous stereogenic centers. The study also discusses the theoretical underpinnings of the reaction mechanism, emphasizing the role of the zinc atom and the steric effects of the tert-butyl ligand.
Molecular Structure Analysis
The molecular structure of tert-butylboronic acid pinacol ester is central to the reactions and syntheses described in the papers. The pinacol ester moiety provides stability to the boronic acid, making it a versatile intermediate for various chemical transformations. The steric bulk of the tert-butyl group plays a significant role in the selectivity and outcome of the reactions, as seen in the diastereoselective addition of zincated hydrazones .
Chemical Reactions Analysis
The chemical reactions involving tert-butylboronic acid pinacol ester are characterized by their high selectivity and yields. The use of catalytic systems, such as rhodium and palladium complexes, enables precise control over the reaction outcomes, leading to products with high enantio- and diastereoselectivity. These reactions are crucial for the synthesis of complex organic molecules, including amino acid derivatives and dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylboronic acid pinacol ester derivatives are influenced by the boronic acid and ester functionalities. These properties are exploited in synthesis reactions to achieve high yields and selectivity. The stability of the pinacol ester allows for its use in various chemical environments, and the tert-butyl group contributes to the steric effects that are essential for the selectivity of the reactions .
Scientific Research Applications
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Organic Synthesis
- Tert-butylboronic acid pinacol ester is a valuable organic compound widely employed in various scientific research applications . It plays a pivotal role in the production of various compounds, encompassing polymers and an array of organic molecules .
- As a reactant, it engages in nucleophilic substitution reactions with organic molecules . This involves the replacement of an atom, or group of atoms, in a molecule with a tert-butylboronic acid pinacol ester molecule .
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Coordination Chemistry
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Suzuki-Miyaura Coupling Reaction
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Protodeboronation
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Nucleophilic Substitution Reactions
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Formal Anti-Markovnikov Hydromethylation of Alkenes
- In a study, the protodeboronation of pinacol boronic esters was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
- The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
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Suzuki–Miyaura Coupling
- Tert-butylboronic acid pinacol ester is used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
- The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
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Pharmaceutical Synthesis
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Material Science
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Environmental Science
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Biochemistry
Safety And Hazards
Tert-butylboronic acid pinacol ester is associated with certain safety hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . It is also advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . Use should be restricted to outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
Future Directions
Tert-butylboronic acid pinacol ester is a highly valuable building block in organic synthesis . Its increased stability presents new challenges, particularly in the removal of the boron moiety at the end of a sequence if required . Future research may focus on developing more efficient methods for this process .
properties
IUPAC Name |
2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2,3)11-12-9(4,5)10(6,7)13-11/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEPUUOQJIWIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391230 | |
Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butylboronic acid pinacol ester | |
CAS RN |
99810-76-1 | |
Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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